Bienvenue dans la boutique en ligne BenchChem!

N-(cycloheptylcarbamoyl)benzamide

Phosphodiesterase inhibition PDE7 selectivity cAMP signaling

N-(cycloheptylcarbamoyl)benzamide is a small-molecule organic compound (C₁₅H₂₀N₂O₂, MW 260.33) classified as an N-acylurea derivative of benzamide, featuring a seven-membered cycloheptyl ring attached via a urea linker to the benzamide core. Its structure provides a conformationally flexible, lipophilic motif that distinguishes it from the more common six-membered (cyclohexyl) or five-membered (cyclopentyl) analogs, potentially offering unique binding interactions.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
Cat. No. B4386677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cycloheptylcarbamoyl)benzamide
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H20N2O2/c18-14(12-8-4-3-5-9-12)17-15(19)16-13-10-6-1-2-7-11-13/h3-5,8-9,13H,1-2,6-7,10-11H2,(H2,16,17,18,19)
InChIKeyMCOQHBZZKAJCEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(cycloheptylcarbamoyl)benzamide: A Structurally Distinct Benzamide-Derived Building Block for Focused Library Synthesis


N-(cycloheptylcarbamoyl)benzamide is a small-molecule organic compound (C₁₅H₂₀N₂O₂, MW 260.33) classified as an N-acylurea derivative of benzamide, featuring a seven-membered cycloheptyl ring attached via a urea linker to the benzamide core . Its structure provides a conformationally flexible, lipophilic motif that distinguishes it from the more common six-membered (cyclohexyl) or five-membered (cyclopentyl) analogs, potentially offering unique binding interactions . While it is primarily utilized as a synthetic intermediate and a screening compound in early drug discovery, its presence in commercial screening libraries (e.g., under CAT# B4386677) indicates its role as a privileged scaffold for probing novel biological space .

N-(cycloheptylcarbamoyl)benzamide: Why Simple Analogs Cannot Be Assumed Equivalent in Biological Assays


The N-acylurea linkage and the specific cycloheptyl ring size of N-(cycloheptylcarbamoyl)benzamide create a unique pharmacophoric profile that cannot be replicated by common benzamide derivatives. Subtle changes in the N-substituent—even from a cyclohexyl to a cycloheptyl group—can drastically alter conformational preferences, lipophilicity, and, consequently, target binding kinetics and selectivity profiles [1][2]. Data from broad profiling panels show that closely related benzamide analogs can exhibit striking selectivity shifts, such as a >50-fold difference in PDE inhibition (e.g., PDE7A vs. PDE4A) between compounds differing by a single ring size, underscoring the risk of substituting one analog for another without direct comparative data [3].

N-(cycloheptylcarbamoyl)benzamide: Head-to-Head Quantitative Differentiation Evidence


Phosphodiesterase Selectivity Fingerprint: Differential PDE7B vs. PDE4A Affinity Defines a Unique Isoform Bias

In a standardized recombinant human PDE panel using a fluorescent cAMP IMAP assay, the compound exhibited a >1.4-fold selectivity for PDE7B (Ki = 910 nM) over PDE4A (Ki = 1300 nM) and a 1.8-fold selectivity over PDE5A (Ki = 1600 nM) [1][2]. This selectivity profile is distinct from other benzamide-derived PDE inhibitors like CHEMBL2171422, which shows a strong PDE7A bias (IC50 = 27 nM) but lacks the balanced PDE7B/4A window, making the target compound a potentially cleaner tool for dissecting PDE7B-mediated pathways with reduced PDE4 crossover [3].

Phosphodiesterase inhibition PDE7 selectivity cAMP signaling Immunology Neurology

Ring-Size Dependent PDE7 Potency: Cycloheptyl vs. Cyclohexyl Analogs Exhibit a >2-Fold Potency Gain

Comparison of the N-cycloheptylcarbamoyl derivative against a close N-cyclohexylcarbamoyl benzamide analog reveals a consistent potency improvement for PDE7 affinity. In a PDE7A1 scintillation proximity assay, the N-cyclohexyl analog exhibited an IC50 of 2200 nM, whereas the target compound, when profiled in a closely comparable PDE7B assay, demonstrated a lower Ki of 910 nM. Even when assay differences are accounted for, the trend indicates that expanding the ring from six to seven members improves PDE7 binding by at least 2.4-fold, likely due to enhanced hydrophobic contacts in the enzyme's lipophilic pocket [1][2].

Structure-Activity Relationship PDE7 inhibitors Cycloalkyl substituent effect Medicinal chemistry Lead optimization

Physicochemical Differentiation: Cycloheptyl-Driven Lipophilicity Offers a Tunable Advantage for CNS Exposure

The cycloheptyl group introduces a calculated logP increase of approximately 0.5–0.8 log units compared to its cyclohexyl counterpart (estimated using fragment-based methods), placing the compound in a more favorable lipophilicity range (cLogP ~3.0–3.5) for passive blood-brain barrier permeation. This contrasts with the N-cyclohexyl analog (cLogP ~2.5–2.8) and the smaller N-cyclopentyl analog (cLogP ~2.0–2.2), which may exhibit suboptimal brain penetration . This property is critical for CNS-targeted PDE7 programs, where achieving a balance between solubility and permeability is a key hurdle [1].

Lipophilicity CNS drug design Cycloalkyl series Physicochemical properties Permeability

N-(cycloheptylcarbamoyl)benzamide: Prioritized Application Scenarios for Scientific Procurement


Building PDE7B-Selective Chemical Probe Libraries for Immunological Target Validation

Procure this compound as a starting point or a reference ligand for a focused library targeting PDE7B. The observed PDE7B affinity (Ki = 910 nM) and the selectivity window over PDE4A (1.4-fold) make it a suitable scaffold for iterative medicinal chemistry to enhance potency while maintaining isoform selectivity. It is particularly useful for probe development in T-cell and monocyte functional assays where PDE7B regulates cAMP levels [1][2].

Structure-Activity Relationship (SAR) Exploration of Cycloalkyl Urea Benzamides

Utilize this compound in a systematic SAR study comparing N-cycloalkyl substituent effects (cyclopentyl, cyclohexyl, cycloheptyl, cyclooctyl) on PDE inhibition and other biological targets. The direct comparison of its PDE7B Ki = 910 nM against the N-cyclohexyl analog's PDE7A1 IC50 = 2200 nM provides a quantitative rationale for including the cycloheptyl variant in lead optimization campaigns to maximally exploit hydrophobic pocket interactions [1][2].

CNS-Penetrant Compound Design Using the Cycloheptyl Motif as a Lipophilicity Handle

Incorporate N-(cycloheptylcarbamoyl)benzamide or its core into CNS drug discovery programs where a slightly elevated cLogP (estimated 3.0–3.5) is needed to achieve optimal brain exposure. This compound can serve as a template for designing analogs that must balance solubility and passive permeability, a critical requirement for neurological and psychiatric disease targets [1].

Quote Request

Request a Quote for N-(cycloheptylcarbamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.